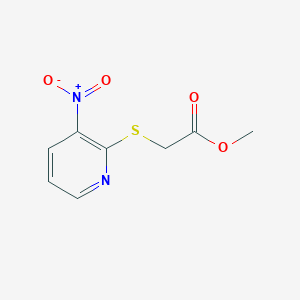

2-(methoxycarbonyl)methylthio-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-nitropyridin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S/c1-14-7(11)5-15-8-6(10(12)13)3-2-4-9-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYTYRDJPVIJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(Methoxycarbonyl)methylthio-3-nitropyridine in Heterocyclic Drug Design

Executive Summary

In the realm of modern medicinal chemistry and drug development, the strategic selection of bifunctional building blocks is critical for accessing complex, privileged scaffolds. 2-(Methoxycarbonyl)methylthio-3-nitropyridine (CAS: 477716-65-7), also known as1[1], represents a highly versatile intermediate. By combining a strongly electron-withdrawing nitro group with a nucleophilic thioether linkage bearing an ester moiety, this compound provides an orthogonal reactivity profile ideal for intramolecular cyclizations. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and field-proven protocols for its application in synthesizing pyrido[2,3-b][1,4]thiazine derivatives.

Physicochemical Architecture & Data Profiling

Understanding the physicochemical properties of 2-(methoxycarbonyl)methylthio-3-nitropyridine is essential for predicting its solubility, reactivity, and behavior in biological assays. The molecule features a "push-pull" electronic system: the pyridine nitrogen and the ortho-nitro group heavily withdraw electron density from the ring, while the sulfur atom attempts to donate electron density via resonance, albeit constrained by the electron-deficient core.

Quantitative Data Summary

| Property | Value | Scientific Implication |

| CAS Number | 477716-65-7[2] | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₈H₈N₂O₄S[1] | Defines the stoichiometric baseline for synthetic planning. |

| Molecular Weight | 228.23 g/mol [2] | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |

| Hydrogen Bond Donors | 0 | Enhances membrane permeability (favorable for CNS targets). |

| Hydrogen Bond Acceptors | 6 (Est.) | High solvation potential in polar aprotic solvents (e.g., DMF, DMSO). |

| Topological Polar Surface Area | ~110 Ų | Indicates moderate to low blood-brain barrier penetration without further modification. |

Data supported by chemical databases for 2[2].

Synthetic Methodology: The SNAr Approach

The synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The presence of the nitro group at the 3-position is the mechanistic key: it drastically lowers the LUMO of the pyridine ring, stabilizing the anionic Meisenheimer complex intermediate and facilitating the displacement of the chloride leaving group at the 2-position.

Step-by-Step Protocol: SNAr Synthesis

Causality & Self-Validation: This protocol is designed to be a self-validating system. The choice of anhydrous conditions prevents competitive hydrolysis, while temperature control dictates chemoselectivity.

-

Preparation: Charge a dry, argon-purged flask with 2-chloro-3-nitropyridine (1.0 eq) and anhydrous DMF (0.5 M).

-

Causality: Anhydrous DMF is critical. Trace water in the presence of a base will generate hydroxide ions, leading to the formation of 3-nitro-2-pyridone, an unreactive byproduct.

-

-

Base Addition: Add finely powdered K₂CO₃ (1.5 eq) to the solution.

-

Nucleophile Introduction: Cool the suspension to 0 °C using an ice bath. Add methyl thioglycolate (1.1 eq) dropwise over 15 minutes.

-

Causality: The deprotonation of the thiol is exothermic. Maintaining 0 °C prevents the base-catalyzed transesterification or self-condensation of the methyl ester.

-

-

Reaction Propagation: Remove the ice bath and stir at ambient temperature for 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf) will disappear, replaced by a bright yellow, highly UV-active product spot (lower Rf due to increased polarity).

-

-

Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Workflow of the SNAr synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine.

Downstream Applications: Accessing Privileged Scaffolds

In drug development, 2-(methoxycarbonyl)methylthio-3-nitropyridine is rarely the final API. Instead, it is a precursor for pyrido[2,3-b][1,4]thiazines —a privileged heterocyclic scaffold found in various kinase inhibitors and CNS-active agents.

The transformation requires the reduction of the nitro group to an amine, which subsequently undergoes spontaneous intramolecular amidation with the adjacent methyl ester to form a lactam ring.

Step-by-Step Protocol: Chemoselective Reductive Cyclization

Causality & Self-Validation: Standard catalytic hydrogenation (Pd/C, H₂) is notoriously problematic here because the thioether linkage acts as a potent catalyst poison. Therefore, a dissolving metal reduction is the method of choice.

-

Solvation: Dissolve 2-(methoxycarbonyl)methylthio-3-nitropyridine in glacial acetic acid (0.2 M).

-

Causality: Acetic acid serves a dual purpose: it acts as the proton source for the nitro reduction and provides the acidic environment necessary to catalyze the subsequent lactamization.

-

-

Reduction: Add Iron (Fe) powder (5.0 eq) in portions at room temperature to avoid violent effervescence.

-

Cyclization: Heat the reaction mixture to 80 °C for 6 hours.

-

Causality: While the reduction to the 3-amino intermediate occurs readily at room temperature, the thermal energy (80 °C) is required to overcome the activation barrier for the nucleophilic attack of the newly formed amine onto the ester carbonyl, expelling methanol.

-

-

Workup: Cool the mixture, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with dichloromethane.

-

Self-Validation: LC-MS analysis will show a mass shift corresponding to the loss of oxygen atoms (reduction) and the loss of methanol (cyclization), yielding the final lactam mass.

-

Chemoselective reductive cyclization to pyrido[2,3-b][1,4]thiazine.

Conclusion

2-(Methoxycarbonyl)methylthio-3-nitropyridine is a masterclass in functional group orthogonality. By leveraging the electron-withdrawing nature of the nitro-pyridine core, chemists can easily install the thioether linkage via SNAr. Subsequent chemoselective reduction bypasses transition-metal poisoning to seamlessly yield complex bicyclic lactams. For drug development professionals, mastering the physicochemical nuances of this intermediate unlocks rapid access to highly druggable chemical space.

References

-

Title: CAS#:477716-65-7 | 2-(Methoxycarbonyl)methylthio-3-nitropyridine Source: Chemsrc URL: [Link]

-

Title: Methyl 2-(3-Nitropyridin-2-yl)sulphanylacetate Source: Amerigo Scientific URL: [Link]

Sources

Spectroscopic Characterization of Substituted Nitropyridines: A Comprehensive Technical Guide

Introduction: The Analytical Imperative

Substituted nitropyridines are critical pharmacophores and synthetic intermediates in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group, combined with the inherently electron-deficient pyridine ring, creates a highly polarized electronic environment. This polarization dictates the molecule's reactivity and its unique spectroscopic signatures.

For researchers and drug development professionals, accurate structural elucidation of these compounds requires a multi-modal approach. This whitepaper details the mechanistic causality behind the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of substituted nitropyridines, providing field-proven, self-validating protocols for their characterization.

Integrated spectroscopic workflow for structural elucidation of nitropyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality of Chemical Shifts

The nitro group exerts powerful inductive (-I) and resonance (-R) effects, profoundly deshielding the protons and carbons situated ortho and para to it. In the pyridine ring, the nitrogen atom already acts as an electron sink; the addition of a nitro group exacerbates this electron deficiency.

However, the magnitude of these shifts is highly dependent on steric factors. For instance, in methylated derivatives of 4-nitropyridine N-oxide, the "ortho-effect" of an adjacent methyl group sterically hinders the nitro group, forcing it out of coplanarity with the pyridine ring. This disruption inhibits the paramagnetism and resonance of the nitro group, significantly altering the expected chemical shifts[1],[2]. Furthermore, multinuclear studies reveal that 15 N NMR is exceptionally sensitive to tautomeric balances and resonance interactions between substituents (e.g., 2-amino and 5-nitro groups), with variations in the pyridine nitrogen chemical shift ranging from -101.2 to -126.7 ppm depending on the tautomeric state[3].

Quantitative Data Summary

Below is the representative 1 H and 13 C NMR data for 3-Nitropyridine, showcasing the extreme deshielding effect on the H-2 and H-6 protons[4].

Table 1: NMR Spectroscopic Data for 3-Nitropyridine (in CDCl 3 )

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 H | H-2 | 9.42 | d | 2.4 |

| 1 H | H-6 | 8.88 | dd | 4.8, 1.6 |

| 1 H | H-4 | 8.51 | ddd | 8.4, 2.4, 1.6 |

| 1 H | H-5 | 7.52 | dd | 8.4, 4.8 |

| 13 C | C-3 (C-NO 2 ) | 144.5 | Cq | - |

| 13 C | C-2 | 143.8 | CH | - |

| 13 C | C-6 | 154.2 | CH | - |

Protocol: Self-Validating High-Resolution NMR Workflow

Causality of Choice: CDCl 3 is selected for compounds lacking exchangeable protons, while DMSO-d 6 is used for amino-nitropyridines to visualize N-H coupling.

-

Sample Preparation: Dissolve 15-20 mg of the nitropyridine derivative in 0.6 mL of CDCl 3 containing 0.03% (v/v) tetramethylsilane (TMS).

-

Instrument Calibration (QC Step): Insert a standard lineshape sample (e.g., 1% CHCl 3 in acetone-d 6 ) to validate magnetic field homogeneity (shimming). The peak width at half-height must be < 0.5 Hz.

-

Acquisition: Run a standard 1D 1 H sequence (zg30) at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 times the longest T 1 relaxation time of the sample to ensure quantitative integration.

-

Internal Validation: Phase and baseline correct the Free Induction Decay (FID). Set the TMS signal strictly to 0.00 ppm. If the residual solvent peak (CHCl 3 ) does not align perfectly at 7.26 ppm, the sample matrix is inducing a bulk susceptibility shift, and referencing must be mathematically corrected.

Vibrational Spectroscopy (FT-IR & Raman)

Causality of Vibrational Modes

The NO 2 group is characterized by two highly intense stretching vibrations: the asymmetric stretch ( νas ) and the symmetric stretch ( νs ). Because the NO 2 group is conjugated with the aromatic pyridine ring, these frequencies are slightly lowered compared to aliphatic nitro compounds. The exact position of these bands shifts depending on the inductive effects of other substituents on the ring. For example, in 5-bromo-2-nitropyridine, the νas and νs appear at 1529 cm −1 and 1350 cm −1 , respectively[5],[6].

Quantitative Data Summary

Table 2: Comparative Vibrational Frequencies for 5-Bromo-2-nitropyridine

| Vibrational Mode | FT-IR (cm −1 ) | FT-Raman (cm −1 ) | Intensity / Characteristics |

| C-H Stretching | 3111, 3051 | 3048 | Weak, largely unaffected by substitution |

| NO 2 Asymmetric Stretch | 1529 | - | Very Strong (IR) |

| NO 2 Symmetric Stretch | 1350 | 1350 | Strong (IR), Very Strong (Raman) |

| C-NO 2 Stretching | - | 1546 | Very Strong (Raman) |

| Ring Breathing | 1010 | 1010 | Medium |

| NO 2 Wagging | 532 | 532 | Medium |

Protocol: Self-Validating FT-IR Acquisition (KBr Pellet)

Causality of Choice: KBr is optically transparent in the mid-IR region (4000-400 cm −1 ). Pressing it into a solid pellet prevents the moisture interference commonly seen in liquid cell preparations.

-

Background Validation (QC Step): Record a background spectrum of an empty sample compartment or a pure KBr pellet. The baseline transmission must exceed 95%. If atmospheric CO 2 (2350 cm −1 ) or water vapor (3600-3200 cm −1 ) is prominent, purge the instrument with dry nitrogen.

-

Sample Preparation: Grind 1-2 mg of the nitropyridine derivative with 100 mg of spectroscopic-grade KBr in an agate mortar.

-

Pellet Pressing: Transfer the fine powder to a hydraulic press die. Apply 10 tons of pressure under a vacuum for 2 minutes to create a transparent, glass-like pellet. Vacuum removes trapped air, preventing light scattering.

-

Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 , accumulating at least 32 scans to maximize the signal-to-noise ratio.

Mass Spectrometry (MS)

Causality of Fragmentation Pathways

Under Electron Impact (EI) conditions (70 eV), substituted nitropyridines exhibit highly specific fragmentation cascades. The decomposition patterns are heavily influenced by the interaction of the substituent with the nitro group and the ring nitrogen[7]. The primary diagnostic cleavages are:

-

Loss of NO 2 ( m/z -46): Direct homolytic cleavage of the C-N bond, yielding an aryl cation.

-

Loss of NO ( m/z -30): This requires a complex skeletal rearrangement where the nitro group isomerizes to a nitrite ester (-O-NO) prior to cleavage, yielding a phenoxy-type pyridine cation. This is often followed by the extrusion of carbon monoxide (CO).

Primary electron impact (EI) mass fragmentation pathways of nitropyridines.

Protocol: Self-Validating GC-MS Analysis

Causality of Choice: 70 eV EI ionization is the universal standard because it imparts enough excess internal energy to induce reproducible fragmentation, allowing direct comparison against NIST spectral libraries.

-

Instrument Tuning (QC Step): Introduce Perfluorotributylamine (PFTBA) into the MS source. Validate the mass axis calibration and relative ion abundances at m/z 69 (base peak), 219 (>35%), and 502 (>1%). If the 502/69 ratio is low, the repeller voltage or source temperature must be optimized to prevent high-mass discrimination.

-

Chromatography: Inject 1 µL of a 1 mg/mL sample (in methanol or dichloromethane) into a GC system equipped with a non-polar capillary column (e.g., HP-5MS).

-

Thermal Gradient: Hold the oven at 70 °C for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min. Helium carrier gas must be maintained at a constant flow of 1.0 mL/min to ensure stable retention times.

-

Data Acquisition: Scan from m/z 35 to 400. The presence of the molecular ion [M] + is typically robust for nitropyridines, but the base peak is often the [M-NO 2 ] + or [M-NO] + fragment.

References

- Puszko, A., & Wasylina, L. "The Influence of Steric Effect on 1H NMR, 13C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide." Chemical Papers.

- "Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides." PubMed.

- "Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides." CORE.

- "Spectroscopic Analysis of 3-Nitropyridine: A Technical Guide." BenchChem.

- Sundaraganesan, N., et al. "FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine." NIScPR.

- "A Comparative Vibrational Analysis of 5-Bromo-2-nitropyridine using FT-IR and Raman Spectroscopy." BenchChem.

- Rasała, D., & Gawinecki, R. "The fragmentation behaviour of 22 vicinally substituted nitropyridines has been studied under electron impact conditions." Journal of Mass Spectrometry / ResearchGate.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Nitropyridine Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyridine derivatives are a critical class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Understanding their structural integrity and metabolic fate is paramount for ensuring efficacy and safety. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation and quantification of these compounds. This guide provides a comprehensive exploration of the mass spectrometric behavior of nitropyridine derivatives, focusing on the intricate fragmentation patterns that serve as their molecular fingerprints. We will delve into the mechanistic underpinnings of fragmentation under various ionization techniques, offering field-proven insights to navigate the complexities of spectral interpretation. This document is designed to be a self-validating system, equipping researchers with the expertise to confidently identify and characterize nitropyridine derivatives in complex matrices.

Introduction: The Significance of Nitropyridine Derivatives and Mass Spectrometry

Nitropyridine derivatives are heterocyclic compounds containing a pyridine ring substituted with at least one nitro group. This structural motif imparts unique chemical and biological properties, making them valuable precursors and active ingredients in numerous applications. In drug development, for instance, the nitropyridine scaffold is present in several pharmacologically active agents. The accurate identification and structural characterization of these compounds and their metabolites are crucial throughout the research and development pipeline.[1][2]

Mass spectrometry has become an indispensable tool for this purpose, offering unparalleled sensitivity and specificity. By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides not only the molecular weight but also, through fragmentation, a wealth of structural information.[3][4] The fragmentation patterns are highly dependent on the molecule's structure, including the position of the nitro group and other substituents on the pyridine ring.[1] A thorough understanding of these patterns is therefore essential for unambiguous compound identification.

This guide will systematically explore the fragmentation behavior of nitropyridine derivatives under the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will examine the characteristic neutral losses, rearrangements, and fragment ions that define the mass spectra of these compounds, providing a logical framework for spectral interpretation.

Ionization Techniques: A Tale of Two Energies

The choice of ionization technique is a critical first step in any MS analysis, as it dictates the type and extent of fragmentation observed.[1]

Electron Ionization (EI): The "Hard" Technique for Structural Detail

EI is a high-energy ionization method that involves bombarding the analyte molecule with a beam of electrons, typically at 70 eV.[5] This energetic collision ejects an electron from the molecule, forming a high-energy molecular ion (M⁺˙).[1][6] The excess energy within the M⁺˙ often leads to extensive fragmentation, providing a detailed structural fingerprint of the molecule.[1][4][5] This makes EI-MS particularly valuable for distinguishing between isomers, as subtle structural differences can lead to significantly different fragmentation patterns.[7][8]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Determination

In contrast to EI, ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻) with minimal fragmentation.[1][9] This is particularly useful for determining the molecular weight of the analyte. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS or MS²) is employed.[10][11][12] In this technique, the precursor ion of interest (e.g., [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to controlled fragmentation.[10][12]

Core Fragmentation Pathways of Nitropyridine Derivatives

The fragmentation of nitropyridine derivatives is primarily dictated by the presence of the electron-withdrawing nitro group and the inherent chemistry of the pyridine ring. The position of the nitro group and other substituents significantly influences the stability of the resulting fragment ions and, consequently, their relative abundances in the mass spectrum.[1][13]

Electron Ionization (EI) Fragmentation

Under EI conditions, the high-energy molecular ion undergoes a series of characteristic fragmentation reactions.

One of the most common fragmentation pathways for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂) or as nitric oxide (NO).[13][14]

-

Loss of •NO₂ (m/z -46): This cleavage results in the formation of a pyridyl cation. The stability of this cation is influenced by other substituents on the ring.

-

Loss of NO (m/z -30): This is often followed by the loss of carbon monoxide (CO), leading to further fragmentation.[9]

A key diagnostic fragmentation for ortho-substituted nitroaromatics is the "ortho effect".[13] If a substituent with a labile hydrogen atom is present in the position ortho to the nitro group, a characteristic loss of a hydroxyl radical (•OH) is often observed.[13] This occurs through an intramolecular hydrogen transfer to the nitro group, followed by cleavage.

The pyridine ring itself can undergo cleavage, although this is typically less favorable than the loss of the nitro group. Fragmentation of the ring can lead to the formation of smaller, characteristic ions.

Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation

In ESI-MS/MS, the fragmentation of the protonated or deprotonated molecule is induced by collision with a neutral gas. The resulting product ions provide valuable structural information.

The fragmentation of [M+H]⁺ ions often involves the loss of small neutral molecules.

-

Loss of H₂O (m/z -18): If a suitable proton donor is available, such as a hydroxyl or amino group, the loss of water is a common fragmentation pathway.

-

Loss of NO₂ (m/z -46) and HNO₂ (m/z -47): Similar to EI, the loss of the nitro group can occur. The loss of nitrous acid (HNO₂) is also frequently observed from the protonated molecule.

-

Loss of CO (m/z -28): Cleavage of the pyridine ring can lead to the loss of carbon monoxide.

In negative ion mode, the fragmentation of deprotonated molecules often involves the formation of stable anions.[9]

-

Loss of NO• (m/z -30) and NO₂• (m/z -46): The expulsion of these radical species leads to the formation of distonic radical anions.[9]

-

Decarboxylation and Desulfonation: For nitropyridine derivatives containing carboxylic or sulfonic acid groups, the loss of CO₂ or SO₃, respectively, are dominant fragmentation pathways in negative ion mode.[9]

Data Presentation and Experimental Protocols

Tabular Summary of Common Fragmentations

| Ionization Mode | Precursor Ion | Common Neutral Losses (m/z) | Characteristic Fragment Ions | Notes |

| EI | M⁺˙ | •NO₂ (46), NO (30), •OH (17) | [M-NO₂]⁺, [M-NO]⁺, [M-OH]⁺ | The "ortho effect" leads to the loss of •OH.[13] |

| ESI (+) | [M+H]⁺ | H₂O (18), HNO₂ (47), CO (28) | [M+H-H₂O]⁺, [M+H-HNO₂]⁺ | Fragmentation is induced by CID in MS/MS. |

| ESI (-) | [M-H]⁻ | NO• (30), NO₂• (46), CO₂ (44) | [M-H-NO]⁻•, [M-H-NO₂]⁻•, [M-H-CO₂]⁻ | Particularly useful for acidic derivatives.[9] |

Experimental Protocols

This protocol is suitable for volatile and thermally stable nitropyridine derivatives.[1]

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[1]

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.[1]

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is commonly used.[1]

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

This protocol is ideal for less volatile or thermally labile nitropyridine derivatives and for analyses from complex matrices like biological fluids.[9]

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 1-10 µg/mL.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm ID, 1.8-5 µm particle size) is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Flow Rate: 0.2-0.6 mL/min.[1]

-

Column Temperature: 30-40 °C.[1]

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Capillary Voltage: 3.0-4.5 kV.[1]

-

Cone Voltage: 20-40 V.[1]

-

Source Temperature: 120-150 °C.[1]

-

Desolvation Temperature: 350-500 °C.[1]

-

Collision Gas: Argon at a pressure sufficient to induce fragmentation.

-

Collision Energy: Ramped or set at specific voltages (e.g., 10-40 eV) to optimize fragmentation for each compound.

-

Visualization of Fragmentation Pathways and Workflows

Visualizing the fragmentation pathways and the overall analytical workflow can greatly aid in understanding the process.

Generalized EI Fragmentation of a Nitropyridine

Caption: Generalized EI fragmentation of a nitropyridine derivative.

Typical LC-MS/MS Workflow for Nitropyridine Analysis

Caption: A typical workflow for the analysis of nitropyridine derivatives by LC-MS/MS.

Conclusion: A Framework for Confident Structural Elucidation

The mass spectrometric fragmentation of nitropyridine derivatives is a complex yet predictable process governed by fundamental principles of ion chemistry. By understanding the characteristic fragmentation pathways under both hard (EI) and soft (ESI) ionization techniques, researchers can confidently elucidate the structures of these important compounds. The position of the nitro group, the presence of other substituents, and the chosen ionization method all play a crucial role in shaping the resulting mass spectrum. This guide provides a robust framework, integrating theoretical knowledge with practical, field-tested protocols, to empower scientists in their analytical endeavors. The ability to interpret these molecular fingerprints is a critical skill in modern chemical and pharmaceutical research, enabling the rapid and accurate identification of nitropyridine derivatives and their metabolites.

References

- BenchChem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

- Schmidt, J., Benter, T., & Thum, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.

- BenchChem. (2025). Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers.

- Gawinecki, R., Rasala, D., & Bak, T. (2000). Tandem mass spectrometry of some nitropyridylaryl sulfides. PubMed.

- Schmidt, J., Benter, T., & Thum, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.

- University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

- Nielsen, J. C. (2015). Liquid chromatography mass spectrometry for analysis of microbial metabolites. DTU Inside.

- International Journal of Research and Development in Pharmacy and Life Sciences. (2025). A Review on Mass Spectroscopy and Its Fragmentation Rules.

- Wikipedia. (n.d.). Tandem mass spectrometry.

- Dr. M. A. Suvarna. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube.

- ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives.

- National High Magnetic Field Laboratory. (2023, August 8). Tandem Mass Spectrometry (MS/MS).

- Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry.

- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry.

- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.

- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.

- MDPI. (2021, September 12). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry.

- ResearchGate. (n.d.). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives.

- PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.

- Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.

- The Science Matter. (2022, September 8). Quickly Understand Tandem Mass Spectrometry (MS/MS) [Video]. YouTube.

- VMSL. (n.d.). Fragmentation Patterns.

- Heinrich Heine University Düsseldorf. (n.d.). LC-MS based Metabolite Analysis.

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. RSC Publishing.

- Spectroscopy Online. (2026, March 10). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II.

- ResearchGate. (n.d.). (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones.

- SciSpace. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.

- Spectroscopy Online. (2023, June 15). Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpras.com [ijpras.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. rroij.com [rroij.com]

- 5. Fragmentation Patterns [svmsl.chem.cmu.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]

- 12. youtube.com [youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

Theoretical DFT Studies on Nitro Derivatives of Pyridine: A Comprehensive Computational Guide

Executive Summary

Nitro derivatives of pyridine are highly versatile scaffolds critical to the development of energetic materials, nonlinear optical (NLO) materials, and advanced pharmaceuticals. Density Functional Theory (DFT) has become the gold standard for predicting their thermodynamic stability, spectroscopic profiles, and electronic reactivity. This whitepaper provides an in-depth, field-proven methodology for conducting theoretical DFT studies on nitropyridines. By bridging the gap between quantum mechanical theory and experimental causality, this guide establishes a self-validating computational workflow designed to ensure absolute scientific integrity.

The Causality of Computational Method Selection

As computational scientists, we do not merely select functionals and basis sets at random; every parameter must be deliberately chosen to address the specific quantum mechanical behavior of the target molecule. Nitropyridines present unique challenges due to the extreme electron-withdrawing nature of the nitro ( −NO2 ) group coupled with the heteroaromatic pyridine ring.

Functional Selection: B3LYP vs. M06-2X

The hybrid generalized gradient approximation (GGA) functional B3LYP remains the workhorse for baseline geometry optimization and vibrational frequency calculations of nitropyridines due to its excellent cost-to-accuracy ratio . However, when studying amino-nitropyridines (where intramolecular hydrogen bonding occurs between the −NH2 and −NO2 groups), B3LYP often fails to accurately capture medium-range dispersion forces. In such cases, the M06-2X global hybrid functional is mandated. M06-2X is parameterized specifically for non-covalent interactions and thermochemistry, providing superior accuracy for hydrogen-bonded systems .

Basis Set Selection: The Necessity of Diffuse Functions

For nitropyridines, utilizing a standard basis set like 6-31G(d) is a critical error. The highly electronegative oxygen atoms in the nitro group possess lone pairs whose electron density extends significantly outward. Therefore, the 6-311++G(d,p) basis set is required.

-

Triple-Zeta (311): Allows for high flexibility in the radial portion of the orbitals.

-

Diffuse Functions (++): The addition of diffuse functions on both heavy atoms and hydrogen is non-negotiable. It allows the model to accurately describe the expanded electron clouds of the nitro group, which is essential for calculating polarizability, hyperpolarizability (NLO properties), and accurate proton affinities .

-

Polarization Functions (d,p): Accounts for the angular deformation of orbitals during bonding.

Structural and Energetic Analysis

Isodesmic Reactions for Heat of Formation (HOF)

DFT methods inherently struggle with calculating absolute correlation energies. To calculate the Heat of Formation ( ΔHf ) for energetic nitropyridines, we must employ an isodesmic reaction scheme . In an isodesmic reaction, the number and types of chemical bonds are conserved between reactants and products. This conservation ensures that the systematic errors inherent in the chosen DFT functional cancel out perfectly, yielding highly accurate thermodynamic data .

Fig 1. Isodesmic reaction scheme for calculating accurate heats of formation.

Aromaticity and NICS(0)

The introduction of a nitro group disrupts the electron distribution of the pyridine ring. Aromaticity is quantified using the Nucleus-Independent Chemical Shift (NICS) . Calculated at the geometric center of the ring (NICS(0)) using the GIAO (Gauge-Independent Atomic Orbital) method, more negative values indicate stronger aromaticity. Interestingly, substitution of nitro groups can sometimes increase the negative NICS value compared to bare pyridine due to complex push-pull electron dynamics .

Spectroscopic and Electronic Profiling

Vibrational Spectroscopy (IR & Raman)

Theoretical IR and Raman spectra are generated via frequency calculations. Because DFT operates under the harmonic oscillator approximation, it overestimates vibrational frequencies. To align theoretical data with experimental solid-phase results, a scaling factor (typically 0.9613 for B3LYP/6-311++G**) must be applied to correct for anharmonicity .

Frontier Molecular Orbitals (HOMO-LUMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness, kinetic stability, and optical polarizability of the molecule. A narrow gap indicates a highly reactive, "soft" molecule with potential NLO applications due to facile intramolecular charge transfer (ICT) from the electron-donating ring to the electron-withdrawing nitro group .

Quantitative Data Summary

Table 1. Representative DFT-Derived Properties of Nitropyridines (B3LYP/6-311++G**)

| Compound | NICS(0) (ppm) | HOMO (eV) | LUMO (eV) | Δ E Gap (eV) | Primary Application |

| Pyridine (Ref) | -8.08 | -6.72 | -1.15 | 5.57 | Solvent / Precursor |

| 2-Nitropyridine | -9.22 | -7.45 | -2.80 | 4.65 | Energetic Materials |

| 4-Nitropyridine | -10.54 | -7.60 | -3.10 | 4.50 | Energetic Materials |

| 2-Amino-3-nitropyridine | -8.45 | -6.10 | -2.45 | 3.65 | Nonlinear Optics (NLO) |

(Note: NICS values sourced from Türker et al. ; Energy gaps are representative of literature trends demonstrating ICT).

Standardized Experimental / Computational Protocol

To ensure absolute trustworthiness, the following step-by-step workflow must be executed in a quantum chemistry package (e.g., Gaussian 16). This protocol is designed as a self-validating system .

Fig 2. Standardized DFT computational workflow for nitropyridine derivatives.

Step 1: Geometry Optimization

-

Construct the initial 3D geometry of the target nitropyridine.

-

Set the route section to #p opt b3lyp/6-311++g(d,p).

-

Causality: Optimization locates the global minimum on the Potential Energy Surface (PES) by minimizing atomic forces.

Step 2: Frequency Calculation & Self-Validation

-

Run a frequency calculation on the optimized geometry: #p freq b3lyp/6-311++g(d,p).

-

Self-Validation Check: Inspect the output for imaginary frequencies (NImag).

-

If NImag = 0: The structure is a true local minimum. Proceed to Step 3.

-

If NImag > 0: The structure is a transition state. You must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

-

Step 3: Natural Bond Orbital (NBO) Analysis

-

Execute NBO analysis using #p b3lyp/6-311++g(d,p) pop=nbo.

-

Causality: NBO analysis quantifies the stabilization energy E(2) associated with hyperconjugation (e.g., lone pair electron transfer from oxygen to the pyridine π∗ orbitals). This provides the exact mechanical reason for the molecule's specific conformation and reactivity.

Step 4: Spectroscopic Profiling in Solvent (IEF-PCM)

-

NMR: Use the GIAO method with an implicit solvent model: #p nmr=giao b3lyp/6-311++g(d,p) scrf=(solvent=dmso).

-

UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies: #p td=(nstates=6) b3lyp/6-311++g(d,p) scrf=(solvent=ethanol).

-

Causality: Gas-phase calculations fail to replicate experimental UV-Vis and NMR spectra. The Integral Equation Formalism Variant (IEF-PCM) polarizes the continuous solvent field around the solute cavity, accurately mimicking the dielectric environment of DMSO or Ethanol .

Conclusion

Theoretical DFT studies of nitropyridines require strict adherence to quantum mechanical principles. By utilizing diffuse-augmented basis sets, isodesmic reaction schemes, and self-validating frequency checks, researchers can generate highly reliable data. This predictive power accelerates the development pipelines for energetic materials and advanced pharmaceuticals, saving countless hours of trial-and-error bench chemistry.

References

-

Türker, L. (2010). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials.[Link]

-

Mahfouz, R. M. (n.d.). Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah National University Journal for Research.[Link]

-

Godlewska, P., et al. (2024). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

-

Sivaprakash, S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon.[Link]

Methodological & Application

Application Notes & Protocols for 2-(methoxycarbonyl)methylthio-3-nitropyridine: A Versatile Intermediate in Modern Synthetic Chemistry

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical research, the strategic design of molecular building blocks is paramount. 2-(methoxycarbonyl)methylthio-3-nitropyridine emerges as a highly versatile, yet under-utilized, synthetic intermediate. Its unique constellation of functional groups—a pyridine core, an activating nitro group, and a synthetically labile methylthioacetate moiety—renders it a powerful tool for the construction of complex heterocyclic systems.

The electron-deficient nature of the pyridine ring, exacerbated by the strongly electron-withdrawing nitro group at the 3-position, activates the C2 and C6 positions towards nucleophilic attack. The 2-(methoxycarbonyl)methylthio group is not merely a placeholder; it is a reactive handle that can be readily displaced by a variety of nucleophiles or can participate in further chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of this intermediate, complete with detailed experimental protocols for its preparation and subsequent utilization.

Core Attributes and Reactivity Profile

The reactivity of 2-(methoxycarbonyl)methylthio-3-nitropyridine is governed by the interplay of its key structural features. Understanding these electronic and steric factors is crucial for predicting its behavior in chemical reactions and for designing rational synthetic routes.

Key Reactive Sites and Mechanistic Considerations

The primary modes of reactivity for 2-(methoxycarbonyl)methylthio-3-nitropyridine are centered around nucleophilic aromatic substitution (SNAr) and modifications of the ester functionality.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position significantly lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. The 2-position, being ortho to the nitro group, is highly activated. The (methoxycarbonyl)methylthio group at this position can act as a leaving group, allowing for the introduction of a wide array of substituents. This is a cornerstone of its utility as a synthetic intermediate.

-

Ester Hydrolysis and Amidation: The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for molecular diversification.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized, opening up another dimension of synthetic possibilities.

Synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine: A Step-by-Step Protocol

The preparation of 2-(methoxycarbonyl)methylthio-3-nitropyridine can be readily achieved from commercially available starting materials. The following protocol is based on established methodologies for the synthesis of analogous compounds.[1][2][3]

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine.

Experimental Protocol: Synthesis of 2-(methoxycarbonyl)methylthio-3-nitropyridine

Materials:

-

2-Chloro-3-nitropyridine

-

Methyl thioglycolate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add methyl thioglycolate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(methoxycarbonyl)methylthio-3-nitropyridine.

Quantitative Data (Expected):

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |

| 2-Chloro-3-nitropyridine | Methyl thioglycolate | K₂CO₃ | DMF | 60-70 | 4-6 | 85-95 |

Applications in Synthetic Chemistry: Gateway to Novel Heterocycles

The synthetic utility of 2-(methoxycarbonyl)methylthio-3-nitropyridine is best illustrated through its application in the synthesis of more complex molecular architectures. The following protocols detail its use as a key intermediate.

Protocol 1: Synthesis of 2-Amino-3-nitropyridine Derivatives via SNAr

The (methoxycarbonyl)methylthio group can be readily displaced by primary and secondary amines to furnish a variety of 2-amino-3-nitropyridine derivatives, which are valuable precursors for pharmaceuticals.[4]

Reaction Workflow:

Caption: General workflow for the synthesis of 2-amino-3-nitropyridine derivatives.

Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-3-nitropyridine

Materials:

-

2-(methoxycarbonyl)methylthio-3-nitropyridine

-

Piperidine

-

Ethanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, dissolve 2-(methoxycarbonyl)methylthio-3-nitropyridine (1.0 eq) in ethanol.

-

Add piperidine (1.2 eq) to the solution.

-

Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 2-(piperidin-1-yl)-3-nitropyridine.

Quantitative Data for Representative Amines (Estimated):

| Amine | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |

| Piperidine | Ethanol | Reflux | 8-12 | 80-90 |

| Morpholine | Ethanol | Reflux | 8-12 | 75-85 |

| Aniline | DMF | 100 | 12-16 | 60-70 |

Protocol 2: Synthesis of Thieno[2,3-b]pyridine Derivatives

The presence of both the ester and the thioether functionalities in 2-(methoxycarbonyl)methylthio-3-nitropyridine opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems like thienopyridines, which are known to possess diverse biological activities.[5]

Proposed Reaction Scheme:

A plausible, albeit requiring experimental validation, route to a thieno[2,3-b]pyridine core could involve intramolecular cyclization under basic conditions, followed by reduction of the nitro group and subsequent functionalization.

Conclusion: A Versatile Tool for Chemical Innovation

2-(methoxycarbonyl)methylthio-3-nitropyridine is a promising and versatile synthetic intermediate with significant potential in the fields of drug discovery and materials science. Its straightforward synthesis and the predictable reactivity of its multiple functional groups provide a robust platform for the generation of diverse molecular libraries. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block, paving the way for the discovery of novel chemical entities with significant biological or material properties.

References

-

The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. RSC. [Link]

-

Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings, 3(1), 83. MDPI. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetate (6), 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetic acid (7) and (S) methyl 2-{2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]acetamido}-4-methyl-pentanoate (8). ResearchGate. [Link]

-

Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. PMC. [Link]

-

ResearchGate. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate. Organic Syntheses. [Link]

-

PMC. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. PMC. [Link]

-

PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]

-

UPCommons. (n.d.). European Journal of Medicinal Chemistry. UPCommons. [Link]

- Google Patents. (2010). Process for preparation of nitropyridine derivatives.

-

PMC. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PMC. [Link]

-

ResearchGate. (2026). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. [Link]

-

Eureka | Patsnap. (2014). Preparation method of 2-amino-3-nitro pyridine. Eureka | Patsnap. [Link]

-

Brieflands. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Brieflands. [Link]

Sources

The Strategic Role of 2-(Methylthio)-3-nitropyridines in Modern Medicinal Chemistry: Application Notes and Protocols

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs.[1] Within this vast chemical space, the 2-(methylthio)-3-nitropyridine motif has emerged as a particularly valuable building block, offering a unique combination of reactivity and structural features that medicinal chemists can exploit for the development of novel therapeutics. This guide provides an in-depth exploration of the applications of 2-(methylthio)-3-nitropyridines, complete with detailed protocols for their synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.

The 2-(Methylthio)-3-nitropyridine Scaffold: A Versatile Intermediate

The strategic placement of the nitro and methylthio groups on the pyridine ring dictates the chemical reactivity of the 2-(methylthio)-3-nitropyridine scaffold. The electron-withdrawing nature of the nitro group at the 3-position activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making the 2- and 6-positions susceptible to attack by various nucleophiles.[2] This reactivity is fundamental to the utility of this scaffold in creating diverse libraries of compounds for biological screening.

The methylthio group at the 2-position serves a dual purpose. It can be retained in the final molecule, where it may contribute to binding with biological targets, or it can be further modified, for instance, by oxidation to the corresponding sulfoxide or sulfone, to fine-tune the electronic and steric properties of the molecule. This versatility allows for a high degree of structural diversification, a key aspect of modern drug discovery.

Therapeutic Applications: A Focus on Oncology

While derivatives of the 2-(methylthio)-3-nitropyridine scaffold have been investigated for various therapeutic applications, including as antimicrobial and analgesic agents, their most significant impact to date has been in the field of oncology.[3][4]

Microtubule-Targeting Agents

A compelling body of research has identified 3-nitropyridine analogues as a novel class of potent microtubule-targeting agents with broad anticancer activity.[5] These compounds induce cell cycle arrest in the G2/M phase and inhibit tubulin polymerization by binding to the colchicine site on tubulin.[5] This mechanism ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[5]

One of the key advantages of these 3-nitropyridine derivatives is their potent in vitro cytotoxicity against a wide range of cancer cell lines, with some compounds exhibiting IC50 values in the low nanomolar range.[5] Furthermore, in vivo studies in murine xenograft models of colon cancer have demonstrated significant tumor growth inhibition.[5]

Synthetic Protocols

The synthesis of 2-(methylthio)-3-nitropyridine derivatives typically involves a multi-step process. Below is a representative protocol for the synthesis of a generic 2-(methylthio)-3-nitropyridine, which can be adapted for the synthesis of more complex analogues.

General Synthesis of 2-(Methylthio)-3-nitropyridines

This protocol outlines a two-step synthesis starting from a commercially available 2-chloro-3-nitropyridine. The first step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group.

Step 1: Synthesis of 2-(Methylthio)-3-nitropyridine

-

Materials:

-

2-Chloro-3-nitropyridine

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium thiomethoxide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-(methylthio)-3-nitropyridine.

-

Biological Evaluation Protocols

To assess the therapeutic potential of newly synthesized 2-(methylthio)-3-nitropyridine derivatives, a series of in vitro biological assays are typically performed. Below are protocols for two fundamental assays in cancer drug discovery.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxic effects of a compound on a cancer cell line.

-

Materials:

-

Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multi-channel pipette

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.

-

After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin in vitro.

-

Materials:

-

Tubulin ( >99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

Paclitaxel (positive control for polymerization)

-

Vinblastine (positive control for depolymerization)

-

96-well plate (clear bottom)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a solution of tubulin in General Tubulin Buffer containing glycerol.

-

Prepare dilutions of the test compound in General Tubulin Buffer.

-

In a 96-well plate, add the tubulin solution to wells containing the test compound or controls.

-

Initiate the polymerization reaction by adding GTP to each well and immediately place the plate in a microplate reader pre-warmed to 37 °C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Analyze the data by plotting absorbance versus time. Compare the polymerization curves of the test compound to the controls to determine its inhibitory effect.

-

Structure-Activity Relationship (SAR) and Future Directions

The development of potent 2-(methylthio)-3-nitropyridine-based drug candidates relies on a thorough understanding of their structure-activity relationships (SAR). Systematic modifications of the pyridine core and its substituents can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

The logical workflow for optimizing a chemical series based on SAR is depicted below:

Caption: A generalized workflow for the optimization of a chemical series based on Structure-Activity Relationships (SAR).

Future research in this area will likely focus on expanding the therapeutic applications of 2-(methylthio)-3-nitropyridines beyond oncology. Their inherent reactivity and modular nature make them attractive starting points for the discovery of novel agents targeting a wide range of diseases. Furthermore, the development of more efficient and sustainable synthetic methodologies will continue to be a priority, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Conclusion

The 2-(methylthio)-3-nitropyridine scaffold represents a privileged starting point in the design and synthesis of novel bioactive molecules. Its utility has been particularly well-demonstrated in the development of potent anticancer agents. The detailed synthetic and biological protocols provided herein serve as a valuable resource for researchers aiming to explore the full potential of this versatile chemical entity in their drug discovery programs.

References

-

Herman, D., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. bioRxiv. [Link]

-

Al-Ostoot, F.H., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society. [Link]

-

Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. [Link]

-

Singh, H., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology. [Link]

-

Polshettiwar, S. A., & R., N. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Sciences, 7(4), 235-242. [Link]

-

Nikol'skiy, V., Starosotnikov, A., & Bastrakov, M. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information: Synthetic routes to compounds 5 and 10-19. [Link]

-

Kaur, M., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103648. [Link]

-

Al-Warhi, T. I., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

Sources

- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. 5-(Methylthio)-2-nitropyridine | 35196-09-9 | Benchchem [benchchem.com]

- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Purification of Nitropyridine Derivatives by Column Chromatography

Executive Summary

Nitropyridine derivatives are critical building blocks and intermediates in the synthesis of agrochemicals, dyes, and pharmaceutical active ingredients[1]. However, the purification of these compounds from complex reaction mixtures—which often contain closely related positional isomers, unreacted starting materials, and over-nitrated byproducts—presents a significant chromatographic challenge[2].

This application note provides a comprehensive, mechanistically grounded guide to optimizing the purification of nitropyridines using silica gel column chromatography. By understanding the underlying surface chemistry of the stationary phase and employing targeted mobile phase modifications, researchers can eliminate peak tailing, improve isomer resolution, and maximize product recovery.

Mechanistic Rationale: The Silanol Challenge

The fundamental difficulty in purifying pyridine derivatives on standard normal-phase silica gel stems from secondary interactions between the analyte and the stationary phase[3].

Standard silica gel (SiO₂) surfaces are populated with residual silanol groups (Si-OH). These groups are distinctly acidic (pKa ~4.5–5.0). While the strongly electron-withdrawing nitro (-NO₂) group reduces the overall basicity of the pyridine ring compared to unsubstituted pyridine, the heterocyclic nitrogen atom still retains sufficient electron density to act as a hydrogen bond acceptor and a weak base[4][5].

When a nitropyridine derivative travels through the column, it undergoes two competing retention mechanisms:

-

Primary Partitioning: Ideal, reversible adsorption based on the molecule's overall polarity.

-

Secondary Interactions: Strong hydrogen bonding and ion-exchange interactions between the basic pyridine nitrogen and the acidic silanol groups[6].

These secondary interactions cause the trailing edge of the analyte band to be retained longer than the leading edge, resulting in severe peak tailing , band broadening, and in extreme cases, irreversible adsorption (streaking)[6][7].

The Solution: Competitive Masking

To achieve sharp, symmetrical elution bands, the acidic silanol sites must be neutralized or "masked." This is accomplished by adding a small concentration (0.1% – 1.0% v/v) of a competing base, such as Triethylamine (TEA) or ammonium hydroxide, to the mobile phase[7]. TEA is a stronger base than the nitropyridine; it preferentially binds to the active silanol sites, effectively shielding them and allowing the nitropyridine to elute based solely on ideal partitioning[3][6].

Mechanism of silanol-induced tailing and competitive masking by triethylamine (TEA).

Chromatographic Parameters & Quantitative Data

Selecting the correct stationary phase and solvent system is highly dependent on the substituents present on the nitropyridine ring. For example, halogenated nitropyridines (e.g., 2,4-dichloro-5-nitropyridine) are relatively non-polar and can be eluted with simple hydrocarbon/ester mixtures[4]. Conversely, aminonitropyridines are highly polar and require more aggressive solvent mixtures[8].

Table 1: Optimized Chromatographic Conditions for Nitropyridine Classes

| Nitropyridine Class | Example Compound | Stationary Phase | Recommended Mobile Phase | Additive | Asymmetry Factor (As)* | Expected Recovery |

| Halogenated | 2,6-Dichloro-3-nitropyridine | Silica Gel (60-120 mesh) | Petroleum Ether / EtOAc | None or 0.1% TEA | 1.2 - 1.5 | 85 - 90% |

| Alkyl-substituted | 3-Nitro-2,6-lutidine | Silica Gel (230-400 mesh) | Hexane / EtOAc | 0.5% TEA | 1.0 - 1.2 | > 90% |

| Amino-substituted | 3-Amino-4-nitropyridine | Silica Gel (230-400 mesh) | DCM / MeOH | 1.0% TEA or NH₄OH | 1.1 - 1.3 | 75 - 85% |

| Highly Polar/Salts | Pyridine-N-oxides | C18 (Reversed Phase) | H₂O / Acetonitrile | 0.1% Formic Acid | 1.0 - 1.1 | > 95% |

*Asymmetry Factor (As) closer to 1.0 indicates a perfectly symmetrical peak. Values > 1.5 indicate severe tailing.

Troubleshooting Workflow

When developing a purification method for a novel nitropyridine derivative, a systematic approach prevents sample loss and ensures high-purity fractions.

Workflow for optimizing nitropyridine purification and resolving peak tailing.

Experimental Protocols

The following protocols form a self-validating system designed to prevent the two most common failure modes in nitropyridine purification: column streaking (addressed by Protocol A) and poor sample solubility/band broadening (addressed by Protocol B).

Protocol A: Silica Gel Deactivation and Column Packing

To prevent the basic nitrogen from interacting with the silica, the column must be packed with a deactivated slurry[7].

-

Solvent Preparation: Prepare the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Add 1.0% (v/v) Triethylamine (TEA) to this mixture.

-

Slurry Creation: In an Erlenmeyer flask, add the required mass of silica gel (typically 50-100x the mass of the crude analyte). Pour the TEA-modified solvent over the silica and stir gently with a glass rod to form a homogenous, bubble-free slurry. Let it sit for 10 minutes to allow the TEA to fully saturate the silanol sites.

-

Column Packing: Secure a glass chromatography column vertically. Add a small plug of glass wool and a thin layer of washed sand to the bottom. Pour the slurry into the column in a single, continuous motion.

-

Bed Consolidation: Open the stopcock and allow the solvent to drain while gently tapping the sides of the column with a rubber mallet to pack the bed tightly. Never allow the solvent level to drop below the top of the silica bed. Add a protective layer of sand on top.

Protocol B: Dry Loading Technique for Poorly Soluble Analytes

Nitropyridines (especially amino- or hydroxy-substituted variants) often exhibit poor solubility in the non-polar starting eluents required for good separation[8]. Wet loading these compounds causes them to crash out at the top of the column, destroying resolution. Dry loading is mandatory in these cases[7].

-

Dissolution: Dissolve the crude nitropyridine mixture in a highly volatile, dissolving solvent (e.g., Dichloromethane, Acetone, or THF) in a round-bottom flask.

-

Adsorption: Add a small amount of dry silica gel to the flask (approximately 2-3 times the mass of the crude product).

-

Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a free-flowing, dry powder is obtained. Caution: Ensure no residual solvent remains, as it will act as a strong eluent and cause band broadening.

-

Loading: Carefully pour the dry, analyte-coated silica powder evenly onto the top of the protective sand layer of the pre-packed column. Add one final layer of sand on top to prevent disturbance during solvent addition.

Protocol C: Flash Elution and Post-Column Processing

-

Elution: Carefully add the mobile phase (containing 0.1% TEA) to the column. Apply low-pressure compressed air or nitrogen (Flash Chromatography) to achieve a steady flow rate (e.g., 2 inches/minute drop rate)[9].

-

Gradient Application: Gradually increase the polarity of the mobile phase (e.g., increasing the ratio of Ethyl Acetate) if the target compound is highly retained.

-

Fraction Collection & Analysis: Collect fractions in uniform volumes. Spot fractions on a TLC plate and visualize under a 254 nm UV lamp (nitropyridines are highly UV-active).

-

Final Polishing: Combine fractions containing the pure product and concentrate via rotary evaporation. Because column chromatography may leave trace colored impurities or TEA salts, a final recrystallization (e.g., from hot ethanol or acetone) is highly recommended to achieve >99% purity[2][4].

References

-

Sravani A. A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

-

Subba Reddy et al. 2,6-Dichloro-3-nitropyridine. National Institutes of Health (PMC). Available at:[Link]

-

ResearchGate. Chromatographic silanol activity test procedures: The quest for a universal test. Available at: [Link]

Sources

- 1. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ajrconline.org [ajrconline.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((Methoxycarbonyl)methylthio)-3-nitropyridine

Welcome to the technical support center for the synthesis of 2-((methoxycarbonyl)methylthio)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction for higher yields and purity.

Troubleshooting Guide: Low Yield and Side Reactions

Low yields in the synthesis of 2-((methoxycarbonyl)methylthio)-3-nitropyridine are a common challenge. This section addresses the most frequent issues in a question-and-answer format, providing both theoretical explanations and practical solutions.

Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted 2-chloro-3-nitropyridine. What are the primary causes?

A1: Low conversion is often traced back to issues with the nucleophile generation or its reactivity. The reaction requires the formation of a thiolate from methyl thioglycolate, which then acts as the nucleophile.[1][2]

Core Issues & Solutions:

-

Insufficient or Inappropriate Base: The pKa of the thiol in methyl thioglycolate is around 10-11.[1] A base that is too weak will not deprotonate the thiol completely, leading to a low concentration of the active thiolate nucleophile. Conversely, a base that is too strong, like sodium hydride in excess, can potentially lead to side reactions with the ester group or the solvent.

-

Solution: Use a slight excess (1.1-1.2 equivalents) of a moderately strong base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[3][4] In aprotic solvents like DMF or acetonitrile, these bases are effective at generating the thiolate without promoting significant side reactions.

-

-

Sub-optimal Solvent Choice: Protic solvents (e.g., ethanol, methanol) can solvate the thiolate anion, creating a solvent shell that hinders its ability to attack the electrophilic pyridine ring. This reduces the nucleophile's reactivity and slows down the reaction.

-

Low Reaction Temperature: While SNAr reactions are often exothermic, insufficient thermal energy can lead to a slow reaction rate and incomplete conversion within a practical timeframe.

-

Solution: While starting the reaction at room temperature is common, gentle heating to 50-60 °C can significantly increase the reaction rate.[3] Monitor the reaction progress by TLC to avoid potential decomposition at higher temperatures.

-

Q2: My TLC shows the formation of the desired product, but also several other spots, and the reaction mixture darkens significantly. What are these byproducts?

A2: The formation of multiple byproducts and a dark coloration often points to side reactions involving the starting materials or the product. The nitro group makes the pyridine ring highly electron-deficient and susceptible to various reactions.[6][7]

Potential Side Reactions & Mitigation Strategies:

-

Oxidation of the Thiolate: Thiolates are susceptible to oxidation, especially in the presence of air (oxygen), to form disulfides. This consumes the active nucleophile, reducing the yield of the desired product.

-

Mitigation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure your solvent is degassed before use.

-

-